

Cross-referencing spectroscopic data of 1-(carbamoylamino)-1-methylurea with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylhydrazine-1,2-dicarboxamide

Cat. No.: B12795339

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of Methylurea

Disclaimer: Spectroscopic data for the specific compound 1-(carbamoylamino)-1-methylurea was not found in a comprehensive search of available literature. This guide provides a template for the cross-referencing of spectroscopic data using the closely related and well-characterized compound Methylurea as a surrogate. Researchers who have experimentally obtained data for 1-(carbamoylamino)-1-methylurea can use this structure to compare their findings with established literature values for a similar compound.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective comparison of experimentally acquired spectroscopic data with established literature values.

Data Presentation

The following tables summarize the key spectroscopic data for Methylurea as reported in the literature.

Table 1: ^1H NMR Spectroscopic Data for Methylurea

Chemical Shift (ppm)	Multiplicity	Assignment	Reference Solvent
2.65	Singlet	-CH ₃	DMSO-d ₆
5.59	Broad Singlet	-NH ₂	DMSO-d ₆
6.45	Broad Singlet	-NH-	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data for Methylurea

Chemical Shift (ppm)	Assignment	Reference Solvent
26.5	-CH ₃	Not Specified
159.9	C=O	Not Specified

Table 3: Infrared (IR) Spectroscopic Data for Methylurea

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3435	N-H Stretch	Amine (-NH ₂)
3350	N-H Stretch	Amide (-NH-)
1655	C=O Stretch	Carbonyl
1575	N-H Bend	Amine/Amide

Table 4: Mass Spectrometry Data for Methylurea

m/z	Relative Intensity (%)	Ion Fragment
74	100	[M] ⁺
57	40	[M-NH ₃] ⁺
44	80	[CONH ₂] ⁺
30	60	[CH ₃ NH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can serve as a reference for designing and executing experiments for the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of Methylurea is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR. The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

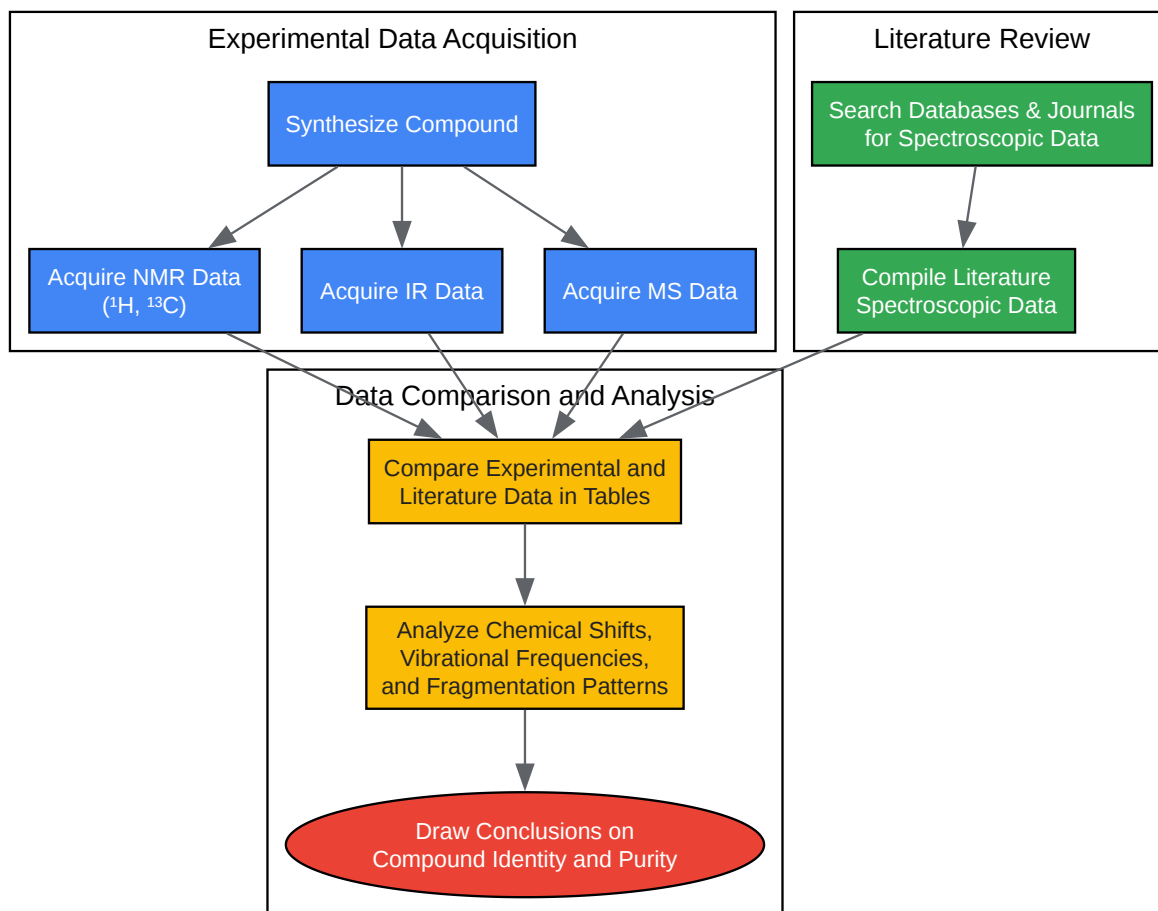
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

- Ionization: Electron Ionization (EI) is a common method for volatile compounds like Methylurea.
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ion fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Cross-Referencing.

- To cite this document: BenchChem. [Cross-referencing spectroscopic data of 1-(carbamoylamino)-1-methylurea with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12795339#cross-referencing-spectroscopic-data-of-1-carbamoylamino-1-methylurea-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com